molecular formula C12H17NO B572831 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267980-37-9

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B572831
M. Wt: 191.274
InChI Key: UZZATCHNQIJRHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The synthesis of (±)-7-Hydroxy-6-methoxy-1- (4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound’s importance in synthetic chemistry.


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Chemical Reactions Analysis

Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound’s significance in understanding reaction mechanisms. Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted, in particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .

Scientific Research Applications

  • Alkaloid Isolation and Characterization : It is a major alkaloid isolated from Hammada scoparia leaves, characterized by NMR spectroscopy and X-ray crystallographic techniques, with a focus on its structure and intermolecular hydrogen bonding (Jarraya et al., 2008).

  • Synthetic Applications : The synthesis of similar tetrahydroisoquinoline derivatives, specifically the synthesis of (±)-7-Hydroxy-6-methoxy-1-(4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound's importance in synthetic chemistry (Aoki & Harley-Mason, 1967).

  • New Compound Discovery : New alkaloids structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, with variations in methoxy and hydroxyl groups, have been discovered in Corydalis humosa (Zheng et al., 2013).

  • Stereochemistry in Chemical Reactions : Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound's significance in understanding reaction mechanisms (Gogte, Salama, & Tilak, 1970).

  • Pharmacological Research : Compounds structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have been studied for their transient effects on locomotor activity in mice, highlighting the compound's potential in pharmacological research (Nakagawa et al., 1996).

  • Antitubulin and Antiproliferative Activities : The synthesis of tetrahydroisoquinoline derivatives, including a C3 methyl-substituted sulfamate derivative, has shown significant antiproliferative activity against various cancer cell lines, suggesting its therapeutic potential (Dohle et al., 2014).

  • Synthesis Techniques : Techniques for the synthesis of related tetrahydroisoquinoline compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, provide insights into the broader field of chemical synthesis (Zlatoidský & Gabos, 2009).

  • Radiation Biology : The compound has been explored in radiation biology, particularly in investigating the pre-sensitization of breast cancer cells to radiation, showing increased cytotoxicity and potential for reduced radiation and drug doses (Hargrave et al., 2022).

properties

IUPAC Name

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZATCHNQIJRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745176
Record name 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1267980-37-9
Record name 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
RA Bunce, NR Cain, JG Cooper - Organic Preparations and …, 2012 - Taylor & Francis
An ongoing synthetic project required access to substituted 4, 4-dimethyl-1, 2, 3, 4-tetrahydroisoquinolines as the core ring structure for a potential drug analog. We recently reported an …
Number of citations: 7 www.tandfonline.com

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